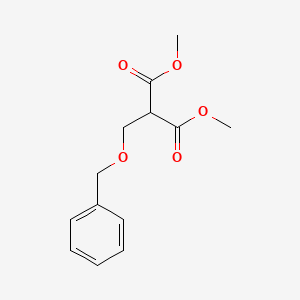
Dimethyl 2-((benzyloxy)methyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-((benzyloxy)methyl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of two ester groups and a benzyloxy group attached to the malonate core
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-((benzyloxy)methyl)malonate can be synthesized through several methods. One common approach involves the alkylation of dimethyl malonate with benzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the esterification of cyanoacetic acid with methanol under acidic conditions, followed by alkylation with benzyl bromide. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-((benzyloxy)methyl)malonate undergoes various chemical reactions, including:
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Major Products Formed
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Dimethyl 2-((benzyloxy)methyl)malonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2-((benzyloxy)methyl)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate, which can then participate in nucleophilic substitution reactions. The enolate can react with electrophiles such as alkyl halides to form new carbon-carbon bonds . This reactivity is crucial for its role in organic synthesis and the formation of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid, often used interchangeably with dimethyl malonate.
Methyl 2-acetylbenzoate: Used in the synthesis of phthalides and other heterocyclic compounds.
Uniqueness
Dimethyl 2-((benzyloxy)methyl)malonate is unique due to the presence of the benzyloxy group, which imparts additional reactivity and allows for the synthesis of more complex molecules. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other high-value compounds .
Properties
Molecular Formula |
C13H16O5 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
dimethyl 2-(phenylmethoxymethyl)propanedioate |
InChI |
InChI=1S/C13H16O5/c1-16-12(14)11(13(15)17-2)9-18-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
UFVQZBWPKUUSKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)
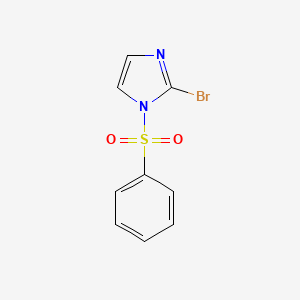
![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)
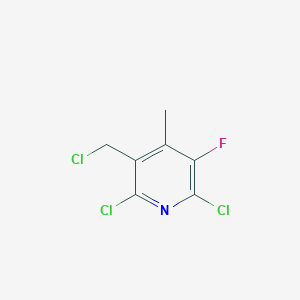
![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)
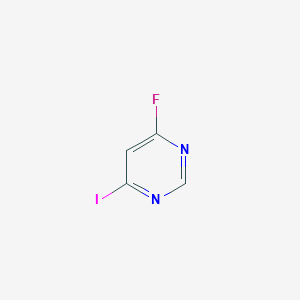
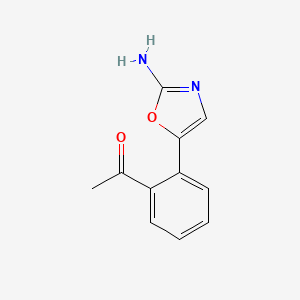
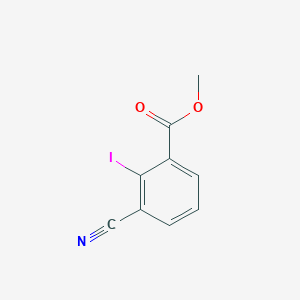
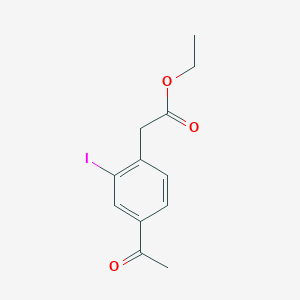
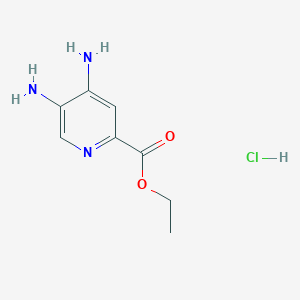
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
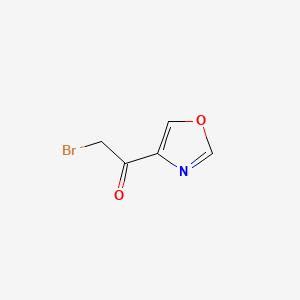
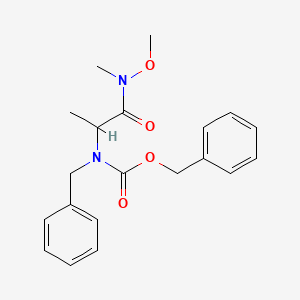
![4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)
